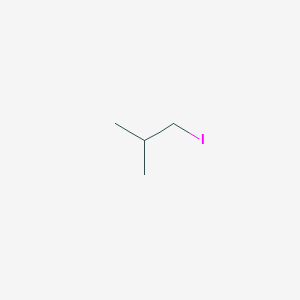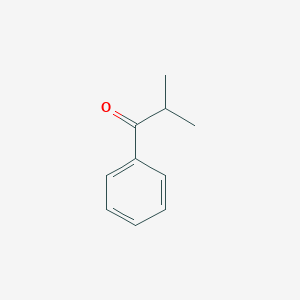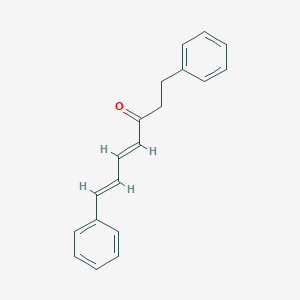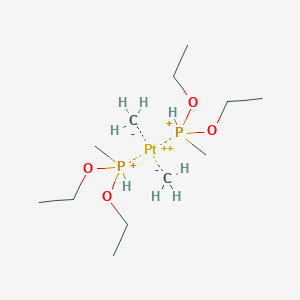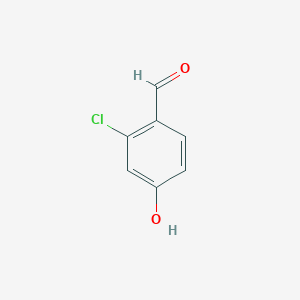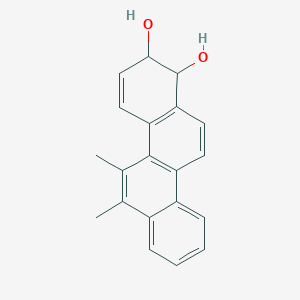
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon that is found in coal tar and crude oil. The synthesis method of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- involves the reduction of chrysene using sodium borohydride, which results in the formation of the diol.
Mécanisme D'action
The mechanism of action of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of enzymes involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- has been shown to have anti-inflammatory and antioxidant effects. In a study by Yang et al. (2017), treatment with this compound reduced the levels of pro-inflammatory cytokines and oxidative stress markers in the lungs of mice with acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- in lab experiments include its anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new therapeutics. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl-. One potential direction is to investigate its potential as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the mechanism of action of this compound and identify its molecular targets. Additionally, the development of novel formulations of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- with improved solubility and bioavailability could enhance its therapeutic potential.
In conclusion, 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new therapeutics. However, further research is needed to fully understand its mechanism of action and identify its molecular targets.
Méthodes De Synthèse
The synthesis of 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- was first reported by Takahashi et al. in 2002. The authors used sodium borohydride as a reducing agent to convert chrysene to the diol. The reaction was carried out in methanol at room temperature and yielded a white solid product. The purity of the product was confirmed by NMR spectroscopy.
Applications De Recherche Scientifique
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- has been studied for its potential therapeutic applications. In a study by Yang et al. (2017), the authors investigated the anti-inflammatory effects of this compound in a mouse model of acute lung injury. The results showed that treatment with 1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- significantly reduced inflammation and oxidative stress in the lungs.
Propriétés
Numéro CAS |
139347-84-5 |
|---|---|
Nom du produit |
1,2-Chrysenediol, 1,2-dihydro-5,6-dimethyl- |
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
5,6-dimethyl-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C20H18O2/c1-11-12(2)19-15(14-6-4-3-5-13(11)14)7-8-17-16(19)9-10-18(21)20(17)22/h3-10,18,20-22H,1-2H3 |
Clé InChI |
CSMHMLMIHIBHMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C |
SMILES canonique |
CC1=C(C2=C(C=CC3=C2C=CC(C3O)O)C4=CC=CC=C14)C |
Synonymes |
1,2-DDDC 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1R-trans 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, 1S-trans 1,2-dihydro-1,2-dihydroxy-5,6-dimethychrysene, trans(+-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



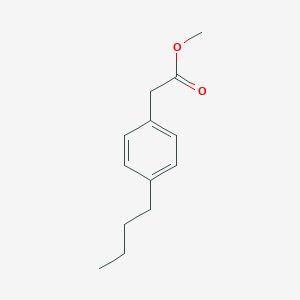
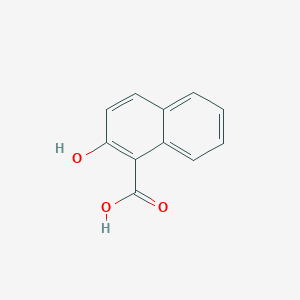
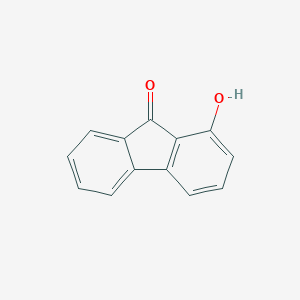
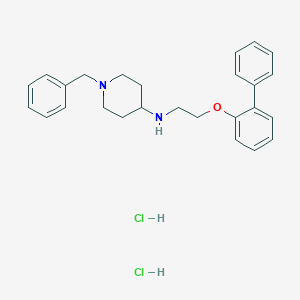
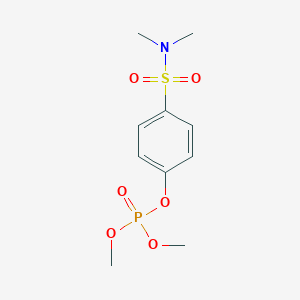
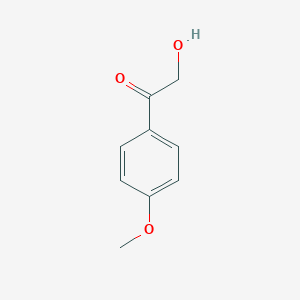
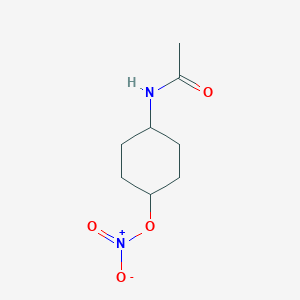
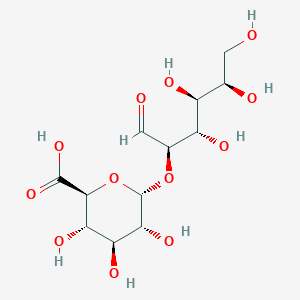
![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)
